molecular formula C13H9ClN4O B14513712 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one CAS No. 63352-29-4

6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one

Cat. No.: B14513712
CAS No.: 63352-29-4
M. Wt: 272.69 g/mol
InChI Key: WROBKXYWRJFVGS-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with a suitable aldehyde or ketone.

    Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide in the presence of a base.

    Phenylation: The phenyl group at the 4-position can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or aniline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions may replace the chlorine atom with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential as a therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one would depend on its specific biological or chemical activity. Generally, pteridine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-methylpteridin-2(1H)-one: Lacks the phenyl group at the 4-position.

    1-Methyl-4-phenylpteridin-2(1H)-one: Lacks the chlorine atom at the 6-position.

    6-Chloro-4-phenylpteridin-2(1H)-one: Lacks the methyl group at the 1-position.

Uniqueness

6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pteridine core, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

63352-29-4

Molecular Formula

C13H9ClN4O

Molecular Weight

272.69 g/mol

IUPAC Name

6-chloro-1-methyl-4-phenylpteridin-2-one

InChI

InChI=1S/C13H9ClN4O/c1-18-12-11(16-9(14)7-15-12)10(17-13(18)19)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

WROBKXYWRJFVGS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(N=C2C(=NC1=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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